

Spectroscopic Profile of 2-(Pyridin-3-yl)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2-(Pyridin-3-yl)benzoic acid**, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic information, outlines relevant experimental protocols, and presents a generalized workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(Pyridin-3-yl)benzoic acid**. Due to the limited availability of experimentally derived public data for this specific molecule, predicted values from standard spectroscopic databases and computational models are included for completeness and are duly noted.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.60	s	H on Pyridine Ring (adjacent to N)
~8.50	d	H on Pyridine Ring
~7.90	d	H on Pyridine Ring
~7.80	d	H on Benzoic Acid Ring
~7.60	t	H on Benzoic Acid Ring
~7.50	t	H on Benzoic Acid Ring
~7.40	m	H on Pyridine Ring
~10.50	br s	COOH

Solvent: DMSO- d_6 s: singlet, d: doublet, t: triplet, m: multiplet, br s: broad singlet

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~167.0	COOH
~150.0	C on Pyridine Ring (adjacent to N)
~148.0	C on Pyridine Ring (adjacent to N)
~140.0	C on Benzoic Acid Ring (attached to Pyridine)
~138.0	C on Pyridine Ring
~133.0	C on Benzoic Acid Ring
~131.0	C on Benzoic Acid Ring
~130.0	C on Benzoic Acid Ring
~129.0	C on Benzoic Acid Ring
~124.0	C on Pyridine Ring

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data (Predicted & Typical Ranges)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
3100-3000	Medium	C-H stretch (Aromatic)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1450	Medium-Strong	C=C stretch (Aromatic Rings)
~1300	Medium	C-O stretch / O-H bend
~900-650	Medium-Strong	C-H bend (Aromatic, out-of-plane)

Table 4: Mass Spectrometry Data

m/z	Interpretation
199.06	[M] ⁺ (Molecular Ion)
182.06	[M-OH] ⁺
154.06	[M-COOH] ⁺
127.05	[M-C ₆ H ₄ COOH] ⁺
78.04	[C ₅ H ₄ N] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **2-(Pyridin-3-yl)benzoic acid**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-(Pyridin-3-yl)benzoic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-(Pyridin-3-yl)benzoic acid**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **2-(Pyridin-3-yl)benzoic acid** sample directly onto the ATR crystal.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Apply pressure to the sample to ensure good contact with the crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-(Pyridin-3-yl)benzoic acid**.

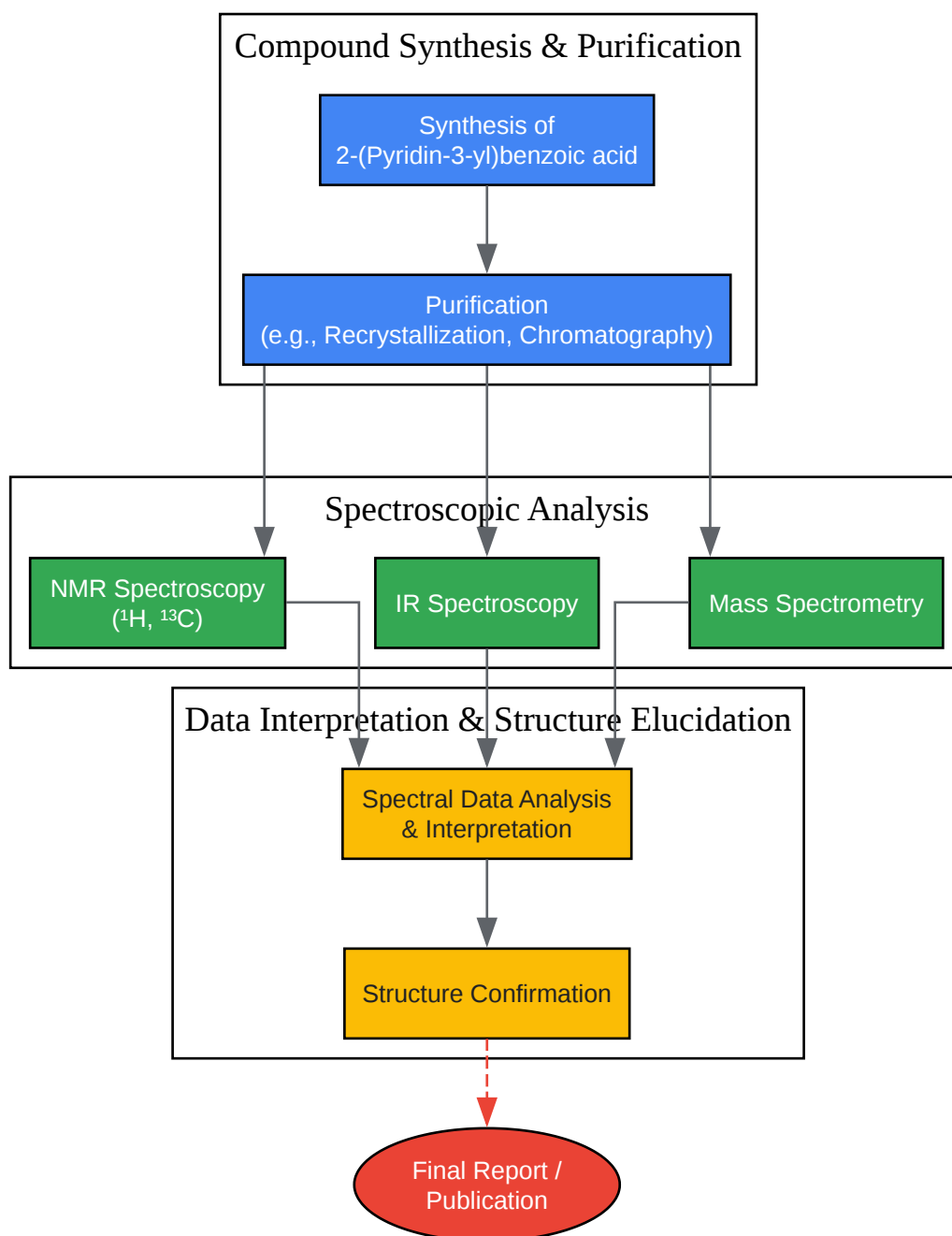
Methodology (Electron Ionization - EI):

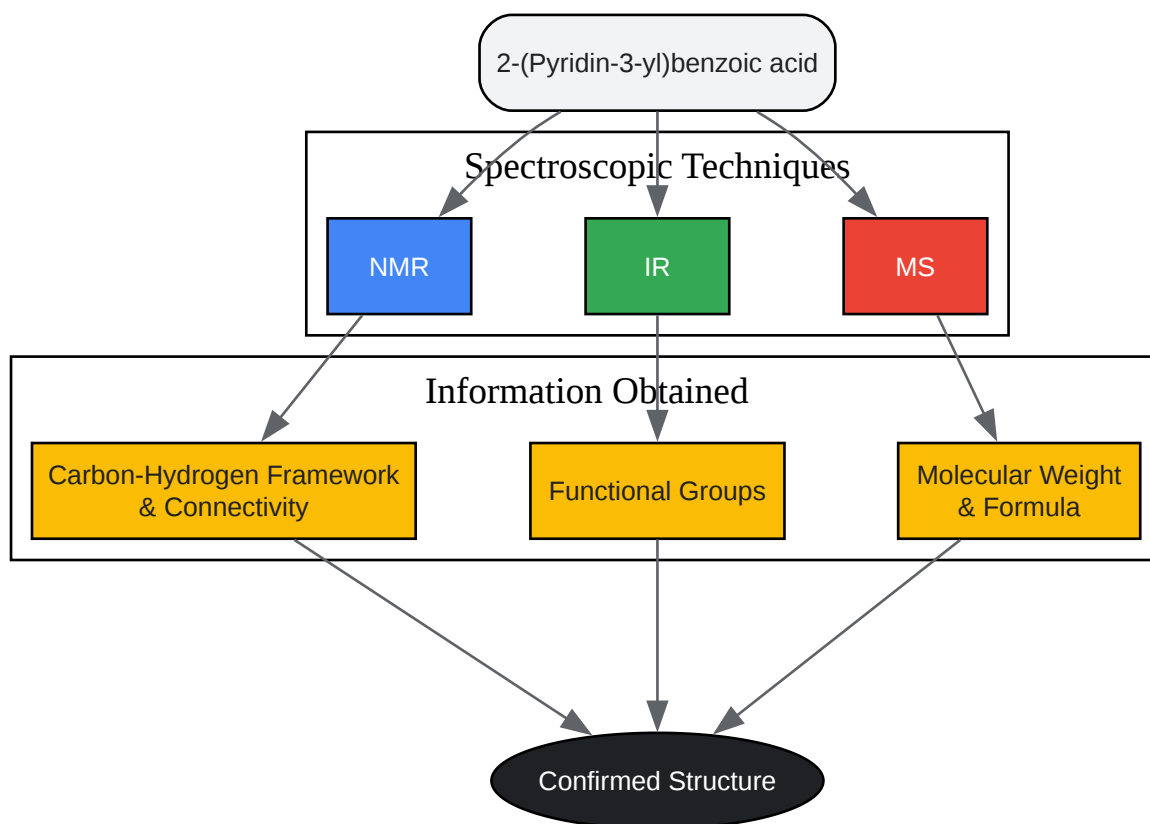
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2-(Pyridin-3-yl)benzoic acid**.





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